4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is a chemical compound that features a benzodiazole ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with an appropriate oxane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process would likely include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzodiazole derivatives .
Scientific Research Applications
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: Shares a similar benzodiazole structure but differs in the attached functional groups.
Telmisartan: Contains a benzodiazole ring and is used as an antihypertensive agent.
Uniqueness
4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol is unique due to its combination of a benzodiazole ring with an oxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(2-methylbenzimidazol-1-yl)methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11-15-12-4-2-3-5-13(12)16(11)10-14(17)6-8-18-9-7-14/h2-5,17H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJUMQVSKMKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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